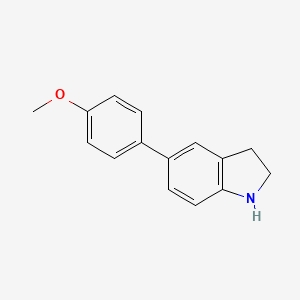

5-(4-Methoxyphenyl)indoline

Description

Historical Context and Significance of the Indoline (B122111) Pharmacophore in Drug Discovery

The journey of the indoline pharmacophore is deeply rooted in the broader history of indole (B1671886) chemistry, which began with the isolation of indole from indigo (B80030) dye in the 19th century. researchgate.net Indoles and their derivatives are ubiquitous in nature, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. impactfactor.org This natural prevalence hinted at their biological significance and spurred early investigations into their medicinal properties.

Over the decades, synthetic chemists have developed a vast arsenal (B13267) of methods to construct and modify the indole and indoline skeletons, leading to the discovery of potent drugs. researchgate.netnih.gov The indoline structure, which is a reduced form of indole (dihydroindole), offers distinct advantages in drug design. Its non-planar, three-dimensional structure can lead to improved physicochemical properties, such as increased water solubility and decreased lipophilicity, compared to its aromatic indole counterpart. nih.gov The NH group in the indoline ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets. nih.gov

The significance of the indoline scaffold is underscored by its presence in a multitude of approved drugs and clinical candidates used to treat a wide array of conditions, including cancer, bacterial infections, cardiovascular diseases, and inflammatory disorders. nih.govresearchgate.net

Overview of 5-(4-Methoxyphenyl)indoline within the Broader Landscape of Indoline Derivatives

Within the expansive family of indoline derivatives, 5-(4-Methoxyphenyl)indoline represents a specific structure with significant therapeutic potential. This compound features an indoline core substituted at the 5-position with a 4-methoxyphenyl (B3050149) group. While extensive research specifically on 5-(4-Methoxyphenyl)indoline is still emerging, its structural components are well-represented in a variety of biologically active molecules.

The synthesis of such 5-arylindolines can be achieved through various modern organic chemistry techniques. A common approach involves the reduction of the corresponding indole derivative, 5-(4-methoxyphenyl)-1H-indole. acs.org This indole precursor is often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins a halogenated indole with a boronic acid derivative of the methoxyphenyl group. The reduction of the indole to the indoline can be accomplished using reagents like sodium cyanoborohydride or triethylsilane in the presence of an acid. acs.org

The 4-methoxyphenyl substituent is a common feature in many pharmacologically active compounds. The methoxy (B1213986) group can influence the electronic properties of the phenyl ring and participate in hydrogen bonding, which can be crucial for binding to biological targets. The combination of the indoline scaffold and the 4-methoxyphenyl group in 5-(4-Methoxyphenyl)indoline creates a molecule with a unique three-dimensional shape and electronic distribution, making it an interesting candidate for biological screening.

Contemporary Research Trajectories and Scholarly Significance of the 5-(4-Methoxyphenyl)indoline Scaffold

The scholarly significance of the 5-(4-Methoxyphenyl)indoline scaffold is largely inferred from the extensive research on related indoline and indole derivatives. Current research trajectories for these compounds are focused on several key therapeutic areas:

Anticancer Research: Indole and indoline derivatives are at the forefront of anticancer drug discovery. researchgate.netmdpi.comnih.gov They have been shown to inhibit various targets involved in cancer progression, such as receptor tyrosine kinases, tubulin, and cell cycle-regulating proteins. mdpi.comnih.gov For example, some 3-substituted-indolin-2-one derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines. mdpi.com The structural features of 5-(4-Methoxyphenyl)indoline make it a plausible candidate for investigation as an anticancer agent.

Neurodegenerative Diseases: The indole nucleus is a key component in the development of agents targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov Indole-based compounds are being explored for their ability to inhibit cholinesterases, modulate neurotransmitter receptors, and prevent the aggregation of proteins implicated in these diseases. nih.gov The anti-inflammatory and antioxidant properties of many indoline derivatives also make them attractive for neuroprotective strategies. acs.orgnih.gov

Inflammatory and Infectious Diseases: The indoline scaffold has been successfully utilized to develop potent anti-inflammatory agents. acs.orgmdpi.comnih.govacs.org These compounds can modulate inflammatory pathways by inhibiting key enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). nih.gov Furthermore, indole and indoline derivatives have shown promise as antimicrobial agents, with some compounds exhibiting activity against drug-resistant bacteria. benthamdirect.comrsc.org

The research on the indole analog, 5-(4-methoxyphenyl)-1H-indole, as a selective inhibitor of the enzyme ALOX15, which is involved in inflammation and cancer, further highlights the potential of this substitution pattern. It is conceivable that 5-(4-Methoxyphenyl)indoline could exhibit similar or novel biological activities, making it a significant scaffold for future medicinal chemistry research.

Table of Investigated Indoline Derivatives and their Biological Activities

| Compound Class | Biological Activity | Research Area |

| 1-Acyl-indoline-5-sulfonamides | Carbonic Anhydrase Inhibition, Antiproliferative | Cancer |

| 3-Substituted-indolin-2-ones | Anti-inflammatory, Antiproliferative | Inflammation, Cancer |

| Indoline-based dual 5-LOX/sEH inhibitors | Anti-inflammatory | Inflammation |

| Azole derivatives linked to indoline | Antifungal | Infectious Diseases |

| Diindolylmethanes (C-DIMs) | Neuroprotective, Anti-inflammatory | Neurodegenerative Diseases |

This table presents examples of indoline-based compound classes and their investigated biological activities to illustrate the therapeutic potential of the indoline scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHXAGGSJFTDKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 5 4 Methoxyphenyl Indoline Analogues and Other Indoline Scaffolds

Elucidation of Essential Pharmacophores and Structural Determinants for Biological Activity

The fundamental pharmacophore of this class of compounds consists of an indoline (B122111) or indole (B1671886) nucleus, which serves as a versatile and privileged scaffold in medicinal chemistry. researchgate.netrjptonline.org This core structure is capable of engaging in various interactions with biological targets, including hydrogen bonding via the indole N-H group and hydrophobic interactions. nih.govmdpi.com The biological activity is significantly influenced by the substituents attached to this core.

For compounds like 5-(4-methoxyphenyl)indole, the key structural determinants are the 2-arylindole scaffold and the methoxy (B1213986) group attached at the para position of the phenyl ring. mdpi.com This specific arrangement is considered an "allosteric determinant" necessary for certain biological activities, such as the selective inhibition of the linoleate (B1235992) oxygenase activity of the ALOX15 enzyme. mdpi.com The indole N-H has also been identified as a crucial feature, often acting as a hydrogen bond donor to an acceptor heteroatom on the target receptor. mdpi.com Studies where the indole NH was replaced by oxygen (in a benzofuran) or sulfur (in a benzothiophene) resulted in a significant loss of potency, highlighting the importance of this group. mdpi.com

Impact of Substituent Modifications on the Indoline Nitrogen and Aromatic Rings

Modifications to the substituents on both the indoline nitrogen and the associated aromatic rings have profound effects on the biological activity, allowing for the fine-tuning of potency and selectivity.

The position of the methoxy group on the indole or indoline ring is a critical factor in determining biological activity. tandfonline.com SAR studies have consistently shown that the placement of substituents like the methoxy group can dramatically alter a compound's efficacy. For instance, in a series of pyrazino[1,2-a]indole (B3349936) derivatives, a methoxy group at the 8-position resulted in a potent antiproliferative agent against the K562 leukemia cell line, whereas moving the group to the 6- or 7-position led to inactive compounds. nih.gov Similarly, studies on other indole derivatives found that a methoxy group at the 5th position was most favorable for certain activities. tandfonline.comsci-hub.se

The electronic nature of the substituent is also paramount. In some series, electron-donating groups like methoxy at the para-position enhance activity. mdpi.com However, in other contexts, electron-withdrawing groups (EWGs) such as chloro (Cl) or bromo (Br) at the C-5 position of the indoline moiety are more beneficial for activity than electron-donating groups like methoxy (OCH3). taylorandfrancis.com The presence of a 5-nitro group, which can act as a hydrogen bond acceptor, has also been correlated with inhibitory potential against enzymes like topoisomerase I. nih.govresearchwithrutgers.com

The interplay between substituents on the indoline/indole ring and those on the phenyl ring can be complex and interdependent. For certain indolylglyoxylamides, the affinity of 5-chloro or 5-nitro derivatives was improved by hydroxyl or methoxy groups on the side chain's phenyl ring, while the affinity of derivatives with an unsubstituted 5-position was increased by halogens on that same phenyl ring. mdpi.com

Table 1: Effect of Aromatic Substituents on Biological Activity

| Scaffold | Substituent Position | Substituent | Effect on Activity | Target/Assay | Citation |

|---|---|---|---|---|---|

| Pyrazino[1,2-a]indole | 8-position | -OCH3 | Potent antiproliferative | K562 Leukemia Cells | nih.gov |

| Pyrazino[1,2-a]indole | 6- or 7-position | -OCH3 | Inactive | K562 Leukemia Cells | nih.gov |

| Indole Chalcone | 5-position | -OCH3 | Favorable for activity | Anticancer | sci-hub.se |

| Indole-based Chalcone | 6-position | -OCH3 | Highest antiproliferative | HeLa, HT29, MCF-7 Cells | tandfonline.com |

| Spirooxindole | 5-position | -Br | More potent | HepG2 Cells | taylorandfrancis.com |

| Spirooxindole | 5-position | -Cl | Potent | MDA-MB-231 Cells | taylorandfrancis.com |

| Spirooxindole | 5-position | -OCH3 | Abolished/Decreased activity | HepG2 & MDA-MB-231 Cells | taylorandfrancis.com |

| 2-phenyl-benzimidazole | 5-position | -NO2 | Highest activity | Topoisomerase I Inhibition | nih.govresearchwithrutgers.com |

The length and chemical nature of side chains, often attached to the indoline nitrogen or other positions, are crucial for optimizing interactions with the target binding site. nih.gov The composition of the side chain, including the presence of aromatic rings, charged groups, or hydrogen-bonding moieties, dictates how the ligand fits into and interacts with the target protein. nih.govcolab.ws

Research on antimicrobial peptides has shown that increasing the side-chain length can unexpectedly improve binding affinity (KD) to RNA targets, although it may reduce the compactness of the resulting complex. rsc.org The physicochemical properties of the side chain, such as lipophilicity and the ability to form specific interactions like CH-π bonds, are key determinants of binding. nih.govmcgill.ca For instance, derivatives with bulky and lipophilic substituents, such as trimethoxyphenyl or naphthyl motifs, have shown strong inhibitory activity. nih.gov

Conformational Flexibility and Rigidity in Indoline-Based Ligands and Their Implications for Activity

The conformational state of a ligand is a critical factor in its ability to bind to a biological target. The principle of "conformational selection" suggests that a receptor binds to a specific pre-existing conformation of a ligand. hhu.de Therefore, designing ligands that are conformationally restricted or pre-organized into their bioactive conformation can lead to improved binding affinity and potency, as it reduces the entropic penalty of binding. uj.edu.plnih.gov

The orientation of a substituent like a methoxy group can lead to different stable conformers (e.g., syn and anti), and the energy barriers for isomerization between these states can be significant, depending on the group's position on the indole ring. hhu.de This slight change in geometry can have a strong influence on the molecule's properties and interactions. hhu.de

In the context of hepatitis C virus (HCV) NS5B polymerase inhibitors, constraining the conformation of indole-based diamide (B1670390) inhibitors was a key strategy. An improvement in potency was observed when moving from a flexible to a more rigid, disubstituted scaffold, highlighting the importance of the ligand's bioactive conformation. mcgill.ca Docking studies often employ flexible ligand approaches but may restrict certain bond conformations (e.g., amide bonds) to guide the search for the correct binding pose, acknowledging the balance between flexibility and pre-organization. acs.org

Comparative SAR with Related Indole and Indoline Derivative Classes

Comparing the SAR of indoline scaffolds with related heterocyclic systems like indoles and benzimidazoles provides valuable context and reveals the structural specificity required for activity.

Indole and indoline cores are often used in the development of tubulin inhibitors. nih.gov For instance, chalcone-indole derivatives have been shown to effectively suppress cancer cell proliferation. nih.gov A key SAR finding in this area is that substitution at the N-1 position of the indole ring can be critical; methyl substitution at N-1 enhanced activity by approximately 60-fold compared to the unsubstituted analogue. nih.gov

When comparing different heterocyclic cores, high structural specificity is often observed. In a study targeting topoisomerase I, a series of substituted 2-(4-methoxyphenyl)-1H-benzimidazoles were found to be active inhibitors. nih.govresearchwithrutgers.com However, when the benzimidazole (B57391) core was replaced with isosteric benzoxazole, benzothiazole, or indole rings, the resulting compounds were not effective. This suggests a high degree of structural specificity in the interaction between the ligand and the enzyme-DNA complex, where the benzimidazole scaffold is uniquely suited. nih.govresearchwithrutgers.com

Similarly, a comparison between indole and imidazole (B134444) derivatives as ALOX15 inhibitors showed that while they shared a common pharmacophore and both acted as substrate-specific inhibitors, the indole derivatives were generally more potent. mdpi.com This difference was attributed to altered enzyme-inhibitor interactions arising from the chemical modifications of the core pharmacophore. mdpi.com These comparative studies underscore that even subtle changes to the heterocyclic core can lead to significant differences in biological activity, emphasizing the specific roles these scaffolds play in molecular recognition. mdpi.comnih.gov

Pharmacological Applications and Mechanistic Insights of Indoline Derivatives in Therapeutic Research

Antineoplastic and Anticancer Research Applications of Indoline (B122111) Scaffolds

The quest for novel anticancer agents has led researchers to explore the utility of the indoline and indole (B1671886) nucleus. Derivatives featuring the 5-(4-methoxyphenyl) moiety have demonstrated promising results in preclinical cancer research, primarily through the modulation of key cellular pathways and efficacy against resistant tumor types.

A primary strategy in modern cancer therapy is the targeted inhibition of signaling pathways that drive tumor growth and survival. Indoline and indole derivatives bearing a methoxyphenyl group have been identified as potent inhibitors of several critical oncogenic pathways.

Research has shown that certain indoline derivatives can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently overactive in non-small-cell lung cancer. mdpi.comtuni.fi For instance, indoline analogs have been found to inhibit the PI3K/S6K1 signaling cascade downstream of EGFR, leading to cell death in breast cancer cells. tuni.fi Other related compounds, such as benzofuran-indole hybrids incorporating a 4-methoxyphenyl (B3050149) group, also function as EGFR inhibitors. mdpi.com

Furthermore, the methoxyphenyl-indole motif has been successfully incorporated into inhibitors of other kinase families. Pyrazolo[3,4-b]pyridine derivatives carrying a 4-methoxyphenyl group have demonstrated significant inhibitory activity against PIM-1 kinase, an enzyme linked to the prevention of apoptosis in cancer cells. researchgate.net Beyond direct kinase inhibition, related indole structures have been shown to interfere with the cellular machinery of proliferation by inhibiting tubulin polymerization and to promote programmed cell death by inhibiting the anti-apoptotic protein Bcl-2. nih.govnih.govsemanticscholar.org

Table 1: Modulation of Oncogenic Pathways by Methoxyphenyl-Indoline/Indole Derivatives

| Compound Class | Target Pathway/Protein | Cancer Type | Reference |

|---|---|---|---|

| Indoline Analogs | EGFR/PI3K/S6K1 Pathway | Breast Cancer | tuni.fi |

| Benzofuran-Indole Hybrids | Epidermal Growth Factor Receptor (EGFR) | Non-Small-Cell Lung Cancer | mdpi.com |

| Pyrazolo[3,4-b]pyridines | PIM-1 Kinase | Lung Cancer | researchgate.net |

| Indole-Triazole Hybrids | Bcl-2 (Anti-apoptotic protein) | Various Cancers | nih.govsemanticscholar.org |

A major hurdle in chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a wide range of anticancer drugs. nih.govnih.gov Several studies have highlighted the potential of indole derivatives, particularly indole-chalcone hybrids, to overcome this challenge. acs.orgresearchgate.net

An α-methyl-substituted indole-chalcone, known as FC77, has exhibited exceptional cytotoxicity against a panel of MDR cancer cell lines. nih.govnih.gov This compound was found to be potent against cell lines resistant to common chemotherapeutics like paclitaxel, doxorubicin, cisplatin, and vincristine. nih.gov The mechanism of action for these compounds often involves targeting microtubules, a critical component of the cytoskeleton, thereby disrupting cell division. nih.govnih.gov Importantly, these indole-chalcones can circumvent common resistance mechanisms, such as the upregulation of ABC transporters, which are cellular pumps that eject drugs from the cell. nih.gov The ability to maintain potency against these resistant lines makes the indole scaffold a valuable template for developing therapies to treat relapsed or refractory cancers. acs.orgresearchgate.net

Table 2: Efficacy of an Indole-Chalcone Derivative (FC77) Against Drug-Resistant Cancer Cell Lines

| Cell Line | Resistance Profile | FC77 Potency (GI₅₀) | Reference |

|---|---|---|---|

| A549/T | Paclitaxel-Resistant Lung Cancer | 53.4 nM | nih.gov |

| A549/DDP | Cisplatin-Resistant Lung Cancer | Potent | nih.gov |

| HCT-116/L | Oxaliplatin-Resistant Colon Cancer | Potent | nih.gov |

| HL60/DOX | Doxorubicin-Resistant Leukemia | Potent | nih.gov |

Antimicrobial and Antiviral Activity of Indoline Compounds

The structural versatility of the indoline nucleus also lends itself to the development of novel anti-infective agents. Derivatives have shown activity against a range of pathogens, including drug-resistant bacteria and viruses, by inhibiting essential microbial enzymes and replication processes.

Bacterial enzymes that are essential for survival and distinct from their mammalian counterparts are prime targets for new antibiotics. DNA gyrase and the fatty acid biosynthesis (FAS) pathway enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) are two such validated targets. nih.govmdpi.comnih.gov

While direct studies on 5-(4-methoxyphenyl)indoline are scarce, related indole derivatives have been identified as inhibitors of FabH. nih.gov Additionally, heterocyclic compounds that include a 4-methoxyphenyl group have demonstrated potent inhibitory effects against E. coli DNA gyrase. mdpi.com The bacterial topoisomerases DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit) are crucial for DNA replication, and various heterocyclic scaffolds, including pyrimidoindoles, are known to be dual-targeting inhibitors of these enzymes. nih.govresearchgate.net These findings suggest that the methoxyphenyl-indoline scaffold could be optimized to create potent inhibitors of these essential bacterial enzymes.

Table 3: Inhibition of Bacterial Enzymes by Related Indole and Heterocyclic Derivatives

| Compound Class | Target Enzyme | Target Organism | Reference |

|---|---|---|---|

| Indole Derivatives | β-ketoacyl-acyl carrier protein synthase III (FabH) | Bacteria | nih.gov |

| Quinazolin-Pyrazole Hybrids | DNA Gyrase | E. coli | mdpi.com |

Small molecule inhibitors of viral entry are a promising strategy against viruses like the Human Immunodeficiency Virus (HIV-1). The fusion of the viral and host cell membranes is mediated by the viral glycoprotein (B1211001) gp41, which undergoes a conformational change to form a six-helix bundle (6-HB). nih.govacs.org Disrupting this process can effectively block viral infection. acs.org

A series of indole-based compounds have been developed as potent HIV-1 fusion inhibitors that specifically target a conserved hydrophobic pocket on gp41. nih.govacs.org Structure-activity relationship studies revealed that bis-indole compounds demonstrated potent activity, with the most active inhibitor, compound 6j, showing an EC₅₀ of 0.2 µM against both cell-cell fusion and live virus replication. acs.org These compounds are thought to mimic the interactions of peptide inhibitors, adjusting to the contours of the hydrophobic pocket and preventing the formation of the 6-HB. nih.gov This research highlights the significant potential of the indole scaffold in designing low-molecular-weight antiviral agents. acs.org

Table 4: Anti-HIV-1 Fusion Activity of Representative Indole-Based Inhibitors

| Compound | Target | Binding Affinity (Kᵢ) | Antiviral Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| Indole Derivative 19 | gp41 Hydrophobic Pocket | 0.3 µM | 4.5 µM | acs.org |

| Indole Derivative 6j | gp41 Hydrophobic Pocket | 0.6 µM | 0.2 µM | acs.org |

The rise of multi-drug resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), represents a critical threat to public health. frontiersin.org The indole scaffold has emerged as a promising starting point for the development of new agents to combat these challenging pathogens. nih.gov

Studies have identified indole derivatives with potent activity against MRSA. For example, a 5-bromo-3-((4-methoxyphenyl) sulfenyl)-1H-indole derivative showed antibacterial activity against clinical isolates of MRSA. researchgate.net Other 2-arylindoles have been found to act as efflux pump inhibitors in MRSA. japsonline.com Efflux pumps are proteins that bacteria use to expel antibiotics, and inhibiting them can restore the effectiveness of existing drugs. japsonline.com Furthermore, bis-indole alkaloids isolated from marine sources have been shown to potently and selectively inhibit the MRSA pyruvate (B1213749) kinase enzyme, which is critical for bacterial metabolism, demonstrating significant antibacterial activity against MRSA. nih.gov

Table 5: Activity of Indole Derivatives Against Multi-Drug Resistant S. aureus

| Compound Class | Mechanism of Action | Pathogen | Reference |

|---|---|---|---|

| 5-Bromo-3-((4-methoxyphenyl) sulfenyl)-1H-indole | Antibacterial | MRSA | researchgate.net |

| 2-Arylindoles | NorA Efflux Pump Inhibition | MRSA | japsonline.com |

| Bis-indole Alkaloids (Topsentins) | Pyruvate Kinase Inhibition | MRSA | nih.gov |

Anti-inflammatory Potential and Immunomodulatory Effects of Indoline Derivatives

The indole and indoline scaffolds are central to the development of new anti-inflammatory agents. mdpi.com Research into these compounds has revealed their ability to modulate key inflammatory pathways, offering potential therapeutic strategies for a variety of inflammatory conditions.

The nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways are critical mediators of the inflammatory response. nih.govresearchgate.net NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in regulating the immune response to infection and inflammation. nih.govwjgnet.com The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key contributors to inflammation and pain. tandfonline.com Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes. tandfonline.com

Indole derivatives have been extensively investigated as inhibitors of these pathways. researchgate.net For instance, certain indole phytoalexin derivatives have been shown to suppress NF-κB activity, leading to the downregulation of proteins like NF-κB1 (p50) and RelA (p65), which in turn induces apoptosis and suppresses cell growth. wjgnet.com This modulation of the NF-κB signaling pathway is a key mechanism behind the anti-inflammatory effects of some indole compounds. mdpi.com

Similarly, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. tandfonline.comresearchgate.net The diarylheterocycle class of compounds, which includes many indole derivatives, has been a focus of this research. researchgate.net Studies have shown that converting the carboxylate group of certain NSAIDs, like indomethacin (B1671933), into amides or esters can generate potent and highly selective COX-2 inhibitors. pnas.org For example, an indomethacin derivative featuring a 4-methoxyphenyl ester showed potent and selective COX-2 inhibition. pnas.org Other research has identified indole Schiff base derivatives and N-methylsulfonyl-indole derivatives containing a 4-methoxyphenyl group as having significant anti-inflammatory and COX-2 inhibitory effects. tandfonline.commdpi.com The methoxy (B1213986) group is often considered important for enhancing binding affinity to biological targets. evitachem.com

| Compound Name | Core Structure | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (ODZ2) | 1,3,4-Oxadiazole | 0.48 | 132.83 | nih.gov |

| Indomethacin 4-methoxyphenyl ester | Indole | 0.2 (for PGD₂ inhibition in cells) | >550 | pnas.org |

| N-(4-acetyl-5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (PYZ38) | Pyrazoline-Thiadiazole | 1.33 | >60 | nih.gov |

| 4-((2-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide (THZD1) | Thiazolidinone | 1.9 | N/A | nih.gov |

Neurological Applications of Indoline-Based Agents

Indole-based compounds have been explored for a variety of neurological applications, including their potential as modulators of neurotransmitter systems and as neuroprotective agents. evitachem.com The inherent structure of the indole nucleus allows it to interact with numerous biological targets within the central nervous system. ontosight.aimdpi.com

The translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor, is located on the outer mitochondrial membrane and is implicated in various cellular processes, including neurosteroidogenesis and neuroinflammation. mdpi.comnih.gov TSPO has become a significant target for the development of diagnostic and therapeutic agents for neurological disorders. mdpi.com

Several classes of compounds containing the indole or related heterocyclic scaffolds have been developed as ligands for TSPO. Pyrazolopyrimidine acetamide (B32628) derivatives, such as DPA-713, which contains a 4-methoxyphenyl group, have been identified as potent and selective TSPO ligands. wikipedia.org These have been radiolabeled and are considered suitable for imaging TSPO in the human brain using positron emission tomography (PET). wikipedia.org Indolylglyoxylamide derivatives have also emerged as a highly promising class of TSPO modulators, with some compounds showing sub-nanomolar affinity for the receptor. unipi.it

The benzodiazepine receptor (BzR), part of the GABA-A receptor complex, is another important target in the central nervous system. chemrj.org Indole derivatives have been studied as potential ligands for this receptor. nih.gov Research on N'-(indol-3-ylglyoxylyl)benzylamine and N'-phenylindol-3-ylglyoxylohydrazide series has shown that substitutions on the indole ring and the side chain phenyl ring significantly influence binding affinity. nih.gov For instance, in one series, the affinity of 5-chloro or 5-nitro derivatives was enhanced by methoxy substituents on the side chain's phenyl ring. nih.gov Furthermore, imidazobenzodiazepines have been synthesized as high-affinity central benzodiazepine receptor ligands, demonstrating the versatility of fusing heterocyclic structures to the benzodiazepine core. researchgate.net

| Compound Name/Class | Core Structure | Key Features | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| PK11195 | Isoquinoline carboxamide | Prototypical TSPO antagonist ligand. nih.gov | Nanomolar range | nih.gov |

| Ro5-4864 | Benzodiazepine | Prototypical TSPO agonist ligand. nih.gov | Nanomolar range | nih.gov |

| DPA-713 | Pyrazolopyrimidine acetamide | Contains a 4-methoxyphenyl group; developed for PET imaging. wikipedia.org | 4.7 ± 0.2 nM | wikipedia.org |

| Indolylglyoxylamides | Indole | Promising class of high-affinity TSPO modulators. unipi.it | Sub-nanomolar range | unipi.it |

Neuroprotection aims to prevent or slow down the process of neuronal cell death, which is a hallmark of neurodegenerative diseases like Alzheimer's disease. nih.gov Indole-based compounds have shown potential as neuroprotective agents through various mechanisms, including antioxidant activity and modulation of specific cellular pathways. nih.gov

The presence of a methoxy group on a phenyl ring attached to an indole or related structure is often highlighted in neuroprotective research. nih.gov For example, in a series of compounds designed as neuroprotectants for Alzheimer's disease, the 5-methoxy group on the indole ring was found to be important for the observed protective activity. nih.gov Similarly, related compounds are hypothesized to exert neuroprotective effects through antioxidant activity, where the methoxy and methyl groups may enhance the ability to scavenge free radicals and protect neurons from oxidative stress. Some indole-based compounds have also demonstrated the ability to protect neuronal cells from amyloid-beta-induced cytotoxicity. nih.gov

Other research has focused on the neuroprotective mechanisms of hydrogen sulfide (B99878) (H₂S) donors. The organic H₂S donor ADT-OH (5-(4-hydroxyphenyl)-3H-1, 2-dithiole-3-thione) and its derivatives have been shown to be more potent than inorganic donors in protecting neuronal cells against glutamate-induced oxidative toxicity. nih.gov These findings suggest that compounds capable of modulating oxidative stress pathways hold promise as neuroprotective strategies.

Metabolic Disorder Interventions and Other Therapeutic Avenues

The indole scaffold is a pivotal structure in drug discovery, with applications extending to the management of metabolic disorders such as diabetes and hypertension. mdpi.com

Diabetes is a major global health issue, and there is a continuous search for new therapeutic agents. nih.gov Dietary polyphenols are known to help control postprandial hyperglycemia by inhibiting enzymes like α-amylase, which is responsible for starch digestion. mdpi.com Indole derivatives have been synthesized and evaluated for their potential as antidiabetic agents. For instance, a study on indole-3-acetamide (B105759) derivatives identified N-(4-methoxyphenyl)acetamide as having significant in vitro α-amylase inhibitory activity. researchgate.net In another study, coumarin-indole hybrids, including a derivative with a 4-methoxyphenyl group, were investigated as anti-α-glucosidase agents. nih.gov Fused pyrimidine (B1678525) derivatives have also shown promising antidiabetic activity in animal models, significantly reducing serum glucose levels. nih.gov

In the field of antihypertensive research, dihydropyrimidines (DHPMs), which are isosteres of the calcium channel blocker nifedipine, have been a subject of interest. nih.gov Structure-activity relationship studies have shown that the phenyl ring and its substituents are crucial for their activity. nih.gov Research into new pyrimidine derivatives has led to the synthesis of compounds with significant antihypertensive effects in animal models. researchgate.net Some of these compounds, which include methoxyphenyl moieties, were found to act as calcium channel blockers and also to increase the expression of endothelial nitric oxide synthase (eNOS), which plays a role in vasodilation. researchgate.net

Antiparasitic and Antimalarial Activities

There is currently no publicly available scientific literature or research data detailing the antiparasitic or antimalarial activities of 5-(4-Methoxyphenyl)indoline. While various indole and indoline derivatives have been investigated for these properties, with some showing notable activity against parasites such as Plasmodium falciparum and Trypanosoma cruzi, no such studies have been reported for this specific compound. malariaworld.orgresearchgate.netacs.orgnih.govresearchgate.netnih.gov The potential of 5-(4-Methoxyphenyl)indoline as an antiparasitic or antimalarial agent remains unevaluated.

Biological Target Identification and Validation for Novel Indoline Ligands

Receptor Binding Studies and Enzyme Inhibition Assays

No specific receptor binding studies or enzyme inhibition assays have been published for 5-(4-Methoxyphenyl)indoline. Research on analogous structures suggests that indoline derivatives can interact with a range of biological targets, including enzymes and receptors that are crucial in various disease processes. For instance, other indoline derivatives have been investigated as inhibitors of enzymes like cyclooxygenase or as ligands for dopamine (B1211576) receptors. nih.govmdpi.com However, without empirical data, the specific molecular targets of 5-(4-Methoxyphenyl)indoline remain unknown.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

Due to the absence of preclinical research on 5-(4-Methoxyphenyl)indoline, there are no specific in vitro or in vivo pharmacological evaluation methodologies to report for this compound. Standard methodologies are employed for related compounds, including cell-based assays to determine cytotoxicity and efficacy against pathogenic organisms, and animal models to assess therapeutic effects and pharmacokinetic profiles. nih.govnih.govacs.org However, the application of these methods to 5-(4-Methoxyphenyl)indoline has not been documented in the available literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Methoxyphenyl)indoline derivatives?

- Methodology : A scalable approach involves multi-step condensation reactions. For example, ultrasonic irradiation (40°C) with catalysts like [NMP]H₂PO₄ (30 mol%) can yield spiro-indoline derivatives (e.g., 5-(4-Methoxyphenyl)-5H-spiro[diindeno-pyridine-indoline]triones) in high purity (>95%). Reaction optimization includes solvent selection (e.g., ethanol/water mixtures) and purification via filtration and cold ethanol washes .

- Key Parameters : Temperature control (40°C), catalyst loading, and sonication time (Table 3 in ).

Q. How is the crystal structure of 5-(4-Methoxyphenyl)indoline derivatives characterized?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths and angles. For instance, 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione was analyzed at 296 K, yielding a mean C–C bond length of 0.003 Å and R factor = 0.040. Data-to-parameter ratios (17.2) ensure structural reliability .

- Validation : Cross-validate with spectroscopic techniques (NMR, FT-IR) and computational modeling (DFT) for electronic structure alignment.

Q. What stability considerations are critical for handling 5-(4-Methoxyphenyl)indoline in experiments?

- Methodology : Store derivatives at 0–6°C to prevent degradation. Stability tests under varying pH and temperature conditions (e.g., HPLC monitoring over 72 hours) can identify decomposition pathways (e.g., oxidation to quinones or hydrolysis of methoxy groups) .

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity of 5-(4-Methoxyphenyl)indoline functionalization?

- Methodology : Compare homogeneous (e.g., Pd/C) vs. heterogeneous catalysts (e.g., PEGOSO₃H-H₂O) in substitution reactions. For example, PEGOSO₃H-H₂O under ultrasound enhances spirocyclic product yields (85–92%) by reducing side reactions. Track regioselectivity via LC-MS and ¹³C NMR .

- Data Analysis : Contrast yields and selectivity metrics from traditional thermal vs. ultrasonic methods to identify optimal conditions.

Q. What structural modifications enhance the biological activity of 5-(4-Methoxyphenyl)indoline derivatives?

- Methodology :

- Synthesis : Introduce substituents (e.g., triazole, thioether) at the indoline N1 or C5 positions via nucleophilic substitution or click chemistry .

- Biological Testing : Evaluate cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity (MIC assays). For example, thioether-linked triazole derivatives show IC₅₀ values <10 µM in anticancer screens .

- SAR Insights : Electron-donating groups (e.g., methoxy) at the 4-phenyl position improve membrane permeability, while bulky substituents reduce metabolic clearance .

Q. How can analytical challenges in quantifying trace 5-(4-Methoxyphenyl)indoline metabolites be addressed?

- Methodology :

- Sample Prep : Use SPE cartridges for plasma/metabolite extraction.

- Detection : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ mode achieves LODs of 0.1 ng/mL. Validate with deuterated internal standards (e.g., D₃-methoxy analogs) .

- Troubleshooting : Address matrix effects by adjusting gradient elution (acetonitrile/0.1% formic acid) and collision energy (15–30 eV) .

Q. What computational tools predict the binding affinity of 5-(4-Methoxyphenyl)indoline derivatives with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against receptors like glycogen synthase kinase-3β (PDB: 1I09). Use MM-GBSA for binding free energy calculations. For example, oxadiazole-thione derivatives exhibit ∆G values of −9.2 kcal/mol, suggesting strong hydrophobic interactions .

- Validation : Correlate docking scores with in vitro IC₅₀ data to refine predictive models .

Contradictions and Open Challenges

- Synthetic Yield Discrepancies : Ultrasonic methods report higher yields (85–92%) vs. traditional thermal approaches (60–70%). Investigate solvent polarity and catalyst dispersion to resolve inconsistencies.

- Biological Activity Variability : Derivatives with similar structures (e.g., indole vs. indoline cores) show divergent anticancer profiles . Conduct proteomics (e.g., kinome profiling) to identify off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.